

Technical Guide: Solubility Profile of 3-(1-Acetyl

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Compound of Interest

Compound Name: 3-(1-Acetyl

Cat. No.: B168715

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Abstract

This technical guide addresses the solubility characteristics of **3-(1-Acetyl, a compound of interest in pharmaceutical research and development. Due to a lack of publicly available quantitative solubility data, this document provides a framework for its determination. It includes standardized tables for recording experimental solubility data and detailed protocols for common and effective methods of solubility assessment. Furthermore, this guide presents visual workflows for these experimental procedures to ensure clarity and reproducibility in a laboratory setting.**

Physicochemical Properties

Basic physicochemical properties of **3-(1-Acetyl are crucial for understanding its solubility profile.**

Property	Value	Source
CAS Number	131417-49-7	[1]
Molecular Formula	C10H17NO3	[1]
Molecular Weight	199.25 g/mol	[1]
Appearance	Solid (predicted)	
pKa	Not available	

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for **3-(1-Acetylpiridin-4-yl)propanoic acid** in various solvents has not been reported in publicly accessible databases. The following tables are provided as templates for researchers to systematically record their experimentally determined solubility data.

Table 1: Solubility in Aqueous Solutions at Various pH values (Temperature: 25°C)

Solvent (Buffer)	pH	Solubility (mg/mL)	Solubility (μM)	Method Used
Phosphate Buffered Saline	7.4			
Acetate Buffer	4.5			
Glycine-HCl Buffer	2.0			
Deionized Water	Neutral			

Table 2: Solubility in Common Organic Solvents (Temperature: 25°C)

Solvent	Dielectric Constant	Solubility (mg/mL)	Solubility (μM)	Method Used
Ethanol	24.5			
Methanol	32.7			
Dimethyl Sulfoxide (DMSO)	46.7			
Acetone	20.7			
Acetonitrile	37.5			
Isopropanol	19.9			
n-Butanol	17.5			
Ethyl Acetate	6.0			
Methyl Acetate	6.7			

Experimental Protocols for Solubility Determination

Given that **3-(1-Acetylpiriperidin-4-yl)propanoic acid** is a carboxylic acid, its solubility is expected to be pH-dependent. The following are detailed protocols for determining both thermodynamic and kinetic solubility, which are standard approaches in pharmaceutical development.[2][3]

Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.

Materials:

- **3-(1-Acetyl**
- Selected aqueous buffers and organic solvents
- Glass vials with screw caps
- Orbital shaker or rotator in a temperature-controlled incubator
- Centrifuge
- Filtration apparatus (e.g., 0.22 µm syringe filters)
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
- Analytical balance
- pH meter

Procedure:

- Add an excess amount of solid **3-(1-Acetyl to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.**
- Add a known volume of the desired solvent (e.g., 1 mL of phosphate-buffered saline at pH 7.4).
- Securely cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course experiment is recommended to determine the time to reach equilibrium.
- After incubation, allow the vials to stand to let the excess solid settle.
- Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

- Dilute the filtrate with a suitable mobile phase for HPLC analysis.
- Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a standard calibration curve.
- The resulting concentration is the thermodynamic solubility.

Kinetic Solubility Determination (Turbidimetric Method)

This high-throughput method is often used in early drug discovery to quickly assess the solubility of many compounds.^[2] It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock.^[3]

Objective: To determine the concentration at which the compound precipitates out of a solution, providing an estimate of its kinetic solubility.

Materials:

- A concentrated stock solution of **3-(1-Acetylpiridin-4-yl)propanoic acid** in DMSO (e.g., 10 mM).
- Aqueous buffer solutions (e.g., PBS pH 7.4).
- 96-well microplates (clear bottom).
- Automated liquid handler or multichannel pipettes.
- Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance.

Procedure:

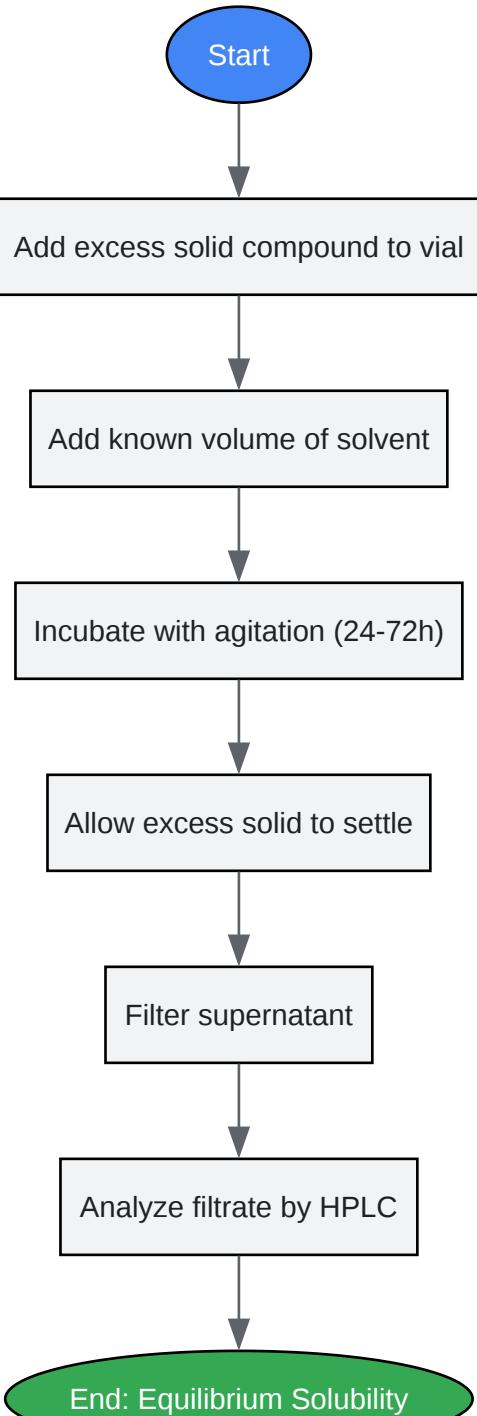
- Prepare a serial dilution of the compound stock solution in DMSO in a 96-well plate.
- In a separate 96-well plate, add the aqueous buffer.
- Using an automated liquid handler, transfer a small volume of the DMSO stock solutions to the corresponding wells of the aqueous plate. This rapid addition of a DMSO solution to an aqueous buffer can induce precipitation of poorly soluble compounds.

- Allow the plate to equilibrate for a short period (e.g., 1-2 hours) at a controlled temperature.
- Measure the turbidity of each well using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, the plate can be centrifuged, and the concentration in the supernatant can be measured by HPLC-UV.[\[3\]](#)

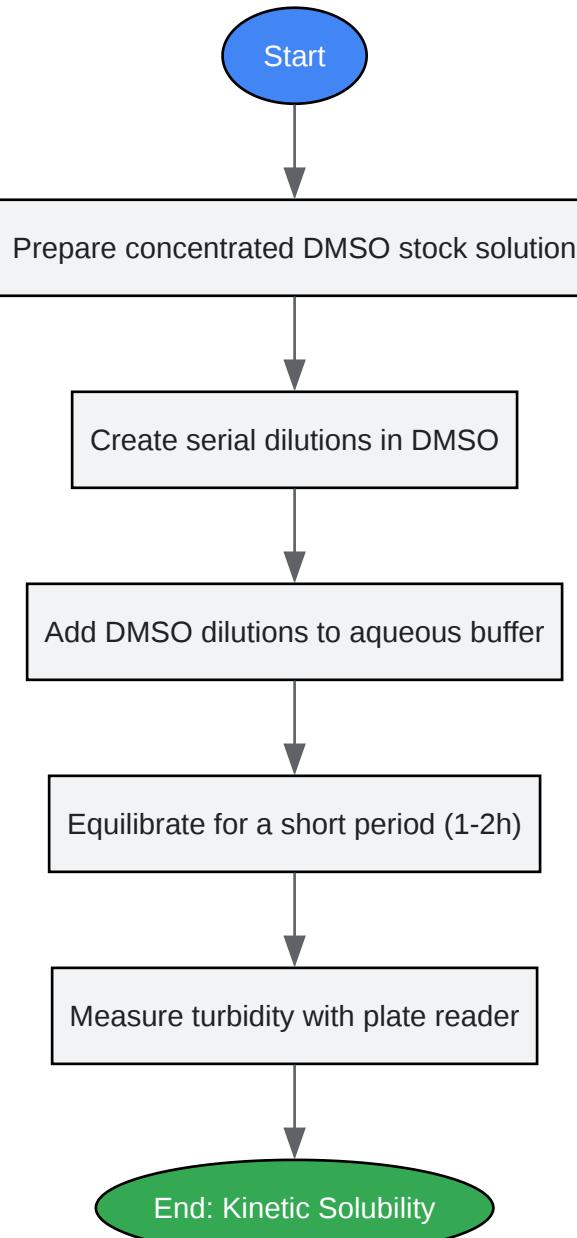
Mandatory Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Thermodynamic Solubility Workflow



Kinetic Solubility Workflow

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